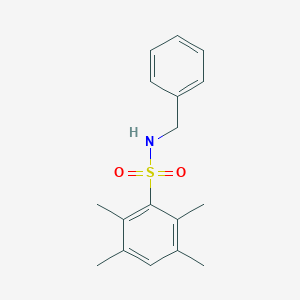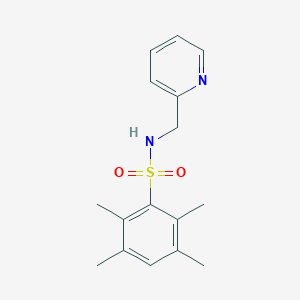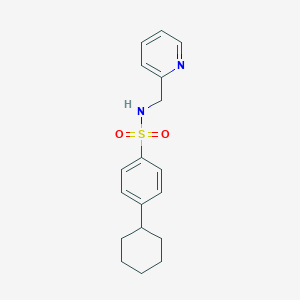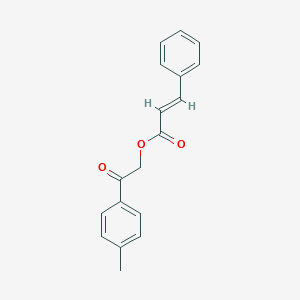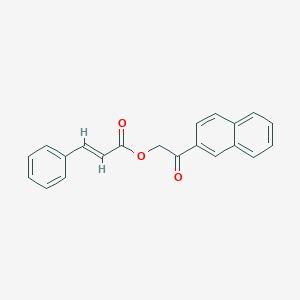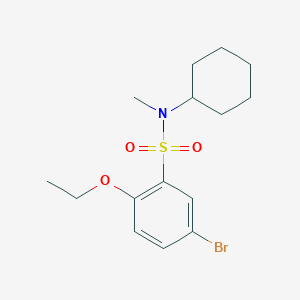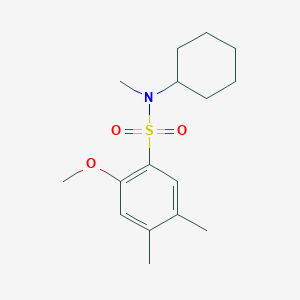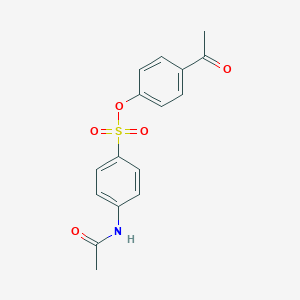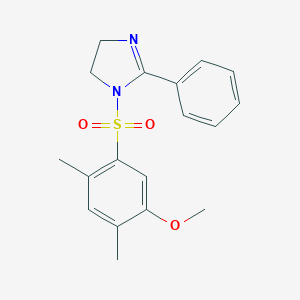
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as MDPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDPI is a sulfonyl-imidazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
Compounds related to the specified chemical structure are often studied in the context of pharmaceutical synthesis and impurity analysis. For instance, research on omeprazole, a proton pump inhibitor, involves the synthesis of various impurities during drug development. These studies provide insights into the development of proton pump inhibitors and the identification of novel impurities, which are crucial for ensuring drug safety and efficacy (Saini et al., 2019).
Redox Mediators and Organic Pollutant Treatment
The treatment of organic pollutants using redox mediators in the presence of oxidoreductive enzymes has gained interest. Such approaches are explored for enhancing the degradation efficiency of recalcitrant compounds in industrial wastewater. The use of redox mediators can significantly expand the substrate range and improve the degradation processes, indicating the potential role of related compounds in environmental remediation (Husain & Husain, 2007).
Antioxidant Capacity and Reaction Pathways
The study of antioxidants and their capacity, including the mechanisms of action, is critical in various fields such as food engineering and medicine. Compounds similar to the specified chemical might be involved in reactions that contribute to antioxidant capacity, which is vital for understanding the antioxidative effects of new compounds and their potential applications (Ilyasov et al., 2020).
Antimicrobial and Antifungal Applications
Imidazole derivatives, including those with sulfonamide groups, are explored for their antimicrobial and antifungal properties. These compounds play a significant role in developing treatments for infections and diseases caused by fungi and bacteria. The synthesis and evaluation of these derivatives can lead to new therapeutic agents (Iradyan et al., 2009).
Eigenschaften
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-11-14(2)17(12-16(13)23-3)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBBYFNPLKQKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

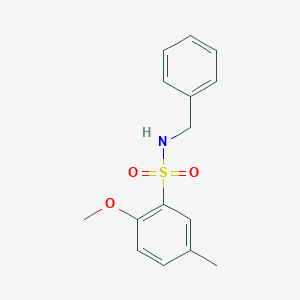
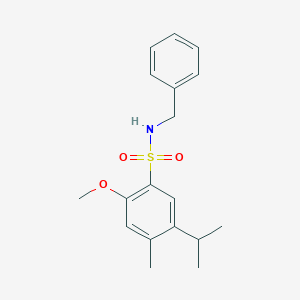
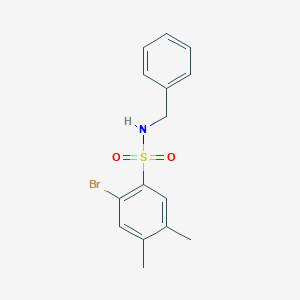
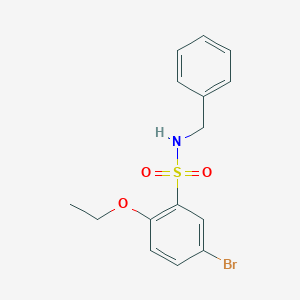
![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
